molecular formula C19H25N3O3 B1663841 Ko-3290 CAS No. 79848-61-6

Ko-3290

Cat. No.: B1663841
CAS No.: 79848-61-6
M. Wt: 343.4 g/mol
InChI Key: OPEGAEBRVGIBAS-UHFFFAOYSA-N
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Preparation Methods

Ko-3290 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One of the key synthetic routes involves the use of alkyne groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This click chemistry reaction is essential for the preparation of this compound.

Chemical Reactions Analysis

Ko-3290 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ko-3290 is unique due to its specific combination of cardioselective antagonist properties and antilipolytic effects. Similar compounds include other β-adrenoceptor antagonists, such as propranolol and metoprolol. this compound’s distinct chemical structure and click chemistry capabilities set it apart from these compounds .

Biological Activity

Ko-3290, also known as DPI-3290 or Org 41793, is a synthetic compound characterized by its potent activity as an opioid receptor agonist. This article explores its biological activity, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound has the following chemical properties:

PropertyValue
CAS Number 182417-73-8
Molecular Formula C₃₀H₃₄FN₃O₂
Molecular Weight 487.608 g/mol
Melting Point 144-145 °C
Boiling Point 620.4 °C (predicted)
Density 1.161 g/cm³ (predicted)

This compound exhibits high affinity for opioid receptors, notably:

  • Ki values :
    • δ-opioid receptor: 0.18 nM
    • μ-opioid receptor: 0.46 nM
    • κ-opioid receptor: 0.62 nM

These values indicate that this compound acts as a mixed opioid agonist with significant antinociceptive (pain-relieving) effects, making it a candidate for pain management therapies .

Antinociceptive Activity

In vivo studies demonstrate that this compound produces a substantial antinociceptive response. For instance, administration of this compound at a dose of 0.05 mg/kg intravenously resulted in a 50% reduction in pain response in rat models .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other opioid agonists shows its potential advantages:

Compoundμ-Receptor Ki (nM)δ-Receptor Ki (nM)κ-Receptor Ki (nM)Antinociceptive Effect
This compound0.460.180.62High
Morphine1.2>100>100Moderate
Fentanyl0.08>100>100Very High

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Gengo et al. (2003) : This foundational study established the pharmacological profile of this compound, highlighting its potency and specificity as an opioid receptor agonist. The study utilized various animal models to assess pain response and concluded that this compound offers significant antinociceptive properties without the severe side effects commonly associated with traditional opioids .
  • Recent Investigations : Further research has indicated that this compound may have applications beyond pain relief, potentially influencing metabolic processes and offering neuroprotective effects in models of neurodegeneration. These findings suggest a broader therapeutic potential that warrants further investigation .

Properties

IUPAC Name

N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEGAEBRVGIBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000796
Record name N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79848-61-6
Record name Koe 3290
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079848616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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